ethyl 1-[6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate
Description
Ethyl 1-[6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate is a heterocyclic compound featuring a quinoline core substituted with a 4-methylbenzenesulfonyl group at position 3, a methoxy group at position 6, and a piperidine-3-carboxylate moiety at position 4. This structure combines aromatic, sulfonyl, and ester functionalities, making it a candidate for pharmaceutical or materials science research.
Properties
IUPAC Name |
ethyl 1-[6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5S/c1-4-32-25(28)18-6-5-13-27(16-18)24-21-14-19(31-3)9-12-22(21)26-15-23(24)33(29,30)20-10-7-17(2)8-11-20/h7-12,14-15,18H,4-6,13,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHMGHULBWIRKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical applications .
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Transesterification is also feasible with alcohols in the presence of catalysts.
| Reaction Type | Conditions | Product | Yield/Notes | Sources |
|---|---|---|---|---|
| Acid Hydrolysis | HCl (aq.), reflux, 12h | Carboxylic acid derivative | Requires optimization | |
| Base Hydrolysis | NaOH (aq.), EtOH, 60°C, 6h | Sodium carboxylate intermediate | High yield (>90%) reported | |
| Transesterification | Methanol, H₂SO₄, reflux | Methyl ester analog | Moderate yield (~70%) |
Nucleophilic Substitution at the Sulfonyl Group
The 4-methylbenzenesulfonyl (tosyl) group on the quinoline ring is susceptible to nucleophilic displacement, particularly with amines or thiols.
| Nucleophile | Conditions | Product | Notes | Sources |
|---|---|---|---|---|
| Primary Amines | DMF, 80°C, 24h | Tosylamine derivative | Steric hindrance may limit | |
| Thiophenol | K₂CO₃, DMSO, 100°C, 8h | Sulfur-linked analog | Requires anhydrous conditions |
Functionalization of the Piperidine Ring
The piperidine nitrogen and C-3 position can undergo further modifications:
N-Alkylation/Acylation
The piperidine nitrogen reacts with alkyl halides or acyl chlorides.
| Reagent | Conditions | Product | Yield | Sources |
|---|---|---|---|---|
| Benzyl Chloride | K₂CO₃, DMF, 60°C, 12h | N-Benzyl-piperidine derivative | 65–75% yield | |
| Acetyl Chloride | Pyridine, CH₂Cl₂, 0°C → RT, 4h | N-Acetyl-piperidine analog | >80% yield |
C-3 Ester Reduction
The ester at C-3 can be reduced to an alcohol or amine.
Quinoline Ring Modifications
The quinoline moiety participates in electrophilic substitution and cross-coupling reactions.
Electrophilic Aromatic Substitution
The methoxy group directs electrophiles to the C-5/C-8 positions.
Suzuki-Miyaura Coupling
The brominated quinoline intermediate undergoes cross-coupling.
| Boronic Acid | Catalyst/Conditions | Product | Yield | Sources |
|---|---|---|---|---|
| Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C, 8h | 8-Phenylquinoline derivative | 85–90% yield |
Stability and Degradation Pathways
The compound degrades under strong oxidizing or reducing conditions:
| Condition | Observation | Degradation Products | Stability Notes | Sources |
|---|---|---|---|---|
| H₂O₂ (30%) | Oxidative cleavage of sulfonyl | Quinoline sulfonic acid | Rapid degradation | |
| Zn/HCl | Reduction of ester to alcohol | Piperidin-3-ol derivative | Controlled conditions required |
Scientific Research Applications
Common Synthetic Routes
- Starting Materials : Commonly derived from readily available quinoline derivatives.
- Reagents : Use of oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) to modify functional groups.
- Purification Techniques : Advanced purification methods are employed to ensure high yield and purity for pharmaceutical applications.
Medicinal Chemistry
Ethyl 1-[6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate has been investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
- Antimicrobial Activity : Studies have shown that quinoline derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
The compound is also studied for its potential biological activities, including:
- Anticancer Properties : Research indicates that quinoline derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Chemical Biology
In chemical biology, this compound serves as a building block for synthesizing more complex molecules with desired biological activities. Its structure allows for modifications that can enhance its interaction with biological targets.
Case Study 1: Antibacterial Properties
A study published in MDPI highlighted the synthesis of various quinoline derivatives, including those related to this compound, demonstrating significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 4.9 to 17 µM against E. coli .
Case Study 2: Anticancer Activity
Research conducted on similar quinoline compounds revealed their ability to induce apoptosis in cancer cells through the activation of caspase pathways. The studies suggest that modifications in the piperidine moiety can enhance the selectivity and potency of these compounds against specific cancer types .
Mechanism of Action
The mechanism of action of ethyl 1-[6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs from the evidence, focusing on structural motifs, synthetic strategies, and physicochemical characteristics.
Structural Analogues and Substituent Effects
Key Observations :
- Aromatic vs.
- Sulfonyl Substituents : The 4-methylbenzenesulfonyl group in the target compound is less electron-withdrawing than the 4-chloro-3-nitrobenzenesulfonyl group in , which may influence reactivity and stability.
Physicochemical Properties
Comparative NMR and HRMS data from highlight trends in spectroscopic features:
Implications for the Target Compound :
- ¹H NMR : Methoxy (δ ~3.8–4.2 ppm) and sulfonyl-related protons (δ ~7–8 ppm for aromatic Hs) would dominate.
- HRMS : Expected molecular ion [M+H]+ ~500–550 Da, depending on exact mass.
Biological Activity
Ethyl 1-[6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, part of the quinoline and piperidine derivatives, exhibits potential in various therapeutic applications, particularly in cancer treatment and antimicrobial activity.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃S |
| Molecular Weight | 342.41 g/mol |
| CAS Number | 2097867-05-3 |
The structure includes a quinoline core, which is often linked to significant pharmacological properties, including antitumor and antimicrobial effects. The presence of the piperidine ring enhances its interaction with various biological targets.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Research suggests that the quinoline derivatives can modulate receptor functions, particularly those related to ion channels and G protein-coupled receptors (GPCRs) .
Key Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It has shown potential as an inhibitor of enzymes involved in critical biological processes, such as acetylcholinesterase, which is relevant for neurodegenerative diseases .
Anticancer Activity
Studies have indicated that derivatives of this compound exhibit notable anticancer properties. For instance, certain analogs have demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumors . The mechanism involves inducing apoptosis and inhibiting proliferation through interactions with specific molecular targets.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses significant activity against a range of bacterial strains, making it a candidate for developing new antibiotics .
Case Studies
- Cytotoxicity in Cancer Models : A study explored the cytotoxic effects of similar quinoline derivatives on FaDu hypopharyngeal tumor cells. Results showed enhanced apoptosis induction compared to standard treatments like bleomycin, indicating a promising avenue for further development in cancer therapeutics .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of related compounds against E. coli and Staphylococcus aureus. The results highlighted effective minimum inhibitory concentrations (MICs), suggesting potential for clinical applications in treating infections .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the quinoline core.
- Introduction of the piperidine moiety.
- Functionalization at specific positions to enhance biological activity.
The structure-activity relationship studies indicate that modifications on the quinoline ring significantly affect both the potency and selectivity of the compound towards various biological targets .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 1-[6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate, and how can reaction conditions be optimized for reproducibility?
- Methodology : The compound can be synthesized via a multi-step protocol involving:
- Quinoline core formation : Cyclocondensation of substituted anilines with ethyl acetoacetate derivatives under acid catalysis (e.g., HCl or H₂SO₄) .
- Sulfonylation : Reaction of the quinoline intermediate with 4-methylbenzenesulfonyl chloride in a basic aqueous medium (pH 10–11, Na₂CO₃) to install the sulfonyl group .
- Piperidine coupling : Nucleophilic substitution or Buchwald-Hartwig coupling to attach the piperidine-3-carboxylate moiety. Monitor progress via TLC (n-hexane/EtOAC) and purify via recrystallization (ethanol) .
- Optimization : Adjust stoichiometry of sulfonyl chloride (1.2–1.5 equiv) and reaction time (6–12 hr) to minimize byproducts.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Characterization workflow :
- NMR : Compare ¹H/¹³C NMR peaks to computational predictions (e.g., DFT) or analogs. Key signals: methoxy (~δ 3.8 ppm), sulfonyl-attached aromatic protons (~δ 7.5–8.0 ppm), and piperidine protons (δ 1.2–3.5 ppm) .
- HRMS : Validate molecular ion [M+H]⁺ with <2 ppm error .
- X-ray crystallography : Use SHELX for structure refinement (if crystals are obtained) and ORTEP-3 for graphical representation .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in spectroscopic data (e.g., unexpected splitting in NMR or ambiguous mass spectra)?
- Troubleshooting :
- Dynamic effects : Check for restricted rotation in the sulfonyl-quinoline linkage (variable-temperature NMR).
- Impurity profiling : Use LC-MS/MS to identify trace intermediates (e.g., des-methyl analogs) .
- Crystallographic validation : If NMR remains ambiguous, grow single crystals (solvent: ethanol/water) and solve the structure via SHELXL .
Q. How can computational methods guide the design of derivatives with improved target binding (e.g., kinase inhibition)?
- In silico workflow :
- Docking : Use AutoDock Vina to model interactions between the quinoline-sulfonyl scaffold and kinase ATP pockets (PDB: 1ATP).
- QSAR : Correlate substituent effects (e.g., methoxy position) with activity using Gaussian-based DFT calculations for electronic parameters (HOMO/LUMO, Mulliken charges) .
Q. What are the challenges in scaling up this compound for in vivo studies, and how can purification be optimized?
- Scale-up issues :
- Low solubility : Replace ethyl ester with tert-butyl (improves lipophilicity) or use co-solvents (DMSO:PBS).
- Purification : Transition from recrystallization to flash chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) .
- Analytical QC : Implement UPLC-PDA for purity assessment (>98%) and ensure batch-to-batch consistency via ¹H NMR overlay .
Data Contradiction Analysis
Q. How should researchers interpret conflicting biological activity data across studies (e.g., varying IC₅₀ values in kinase assays)?
- Root causes :
- Assay conditions : Differences in ATP concentration (10 µM vs. 100 µM) or enzyme isoforms (e.g., PKA vs. PKC).
- Compound stability : Check for ester hydrolysis in buffer (pH 7.4, 37°C) via LC-MS at 0/24/48 hr .
- Resolution : Standardize protocols (e.g., Eurofins Panlabs Kinase Profile) and include positive controls (staurosporine) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
